Cas no 1806269-95-3 (Ethyl 6-cyano-5-mercaptopicolinate)
Ethyl 6-cyano-5-mercaptopicolinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-cyano-5-mercaptopicolinate
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- Inchi: 1S/C9H8N2O2S/c1-2-13-9(12)6-3-4-8(14)7(5-10)11-6/h3-4,14H,2H2,1H3
- InChI Key: RAIXICAEBCEBDM-UHFFFAOYSA-N
- SMILES: SC1=C(C#N)N=C(C(=O)OCC)C=C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 261
- XLogP3: 1.6
- Topological Polar Surface Area: 64
Ethyl 6-cyano-5-mercaptopicolinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029007492-250mg |
Ethyl 6-cyano-5-mercaptopicolinate |
1806269-95-3 | 95% | 250mg |
$1,078.00 | 2022-03-31 | |
| Alichem | A029007492-500mg |
Ethyl 6-cyano-5-mercaptopicolinate |
1806269-95-3 | 95% | 500mg |
$1,786.10 | 2022-03-31 | |
| Alichem | A029007492-1g |
Ethyl 6-cyano-5-mercaptopicolinate |
1806269-95-3 | 95% | 1g |
$2,923.95 | 2022-03-31 |
Ethyl 6-cyano-5-mercaptopicolinate Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on Ethyl 6-cyano-5-mercaptopicolinate
Comprehensive Overview of Ethyl 6-cyano-5-mercaptopicolinate (CAS No. 1806269-95-3): Properties, Applications, and Industry Insights
Ethyl 6-cyano-5-mercaptopicolinate (CAS No. 1806269-95-3) is a specialized heterocyclic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This picolinate derivative features a cyano group and a mercapto group at the 5- and 6-positions, respectively, making it a versatile intermediate for synthesizing bioactive molecules. Its ethyl ester moiety enhances solubility, facilitating reactions in organic solvents—a critical factor for researchers optimizing drug discovery workflows.
Recent studies highlight the compound's role in developing kinase inhibitors, a hot topic in oncology research. As AI-driven drug discovery accelerates, demand for high-purity intermediates like Ethyl 6-cyano-5-mercaptopicolinate has surged by 34% since 2022 (Source: ACS Medicinal Chemistry Letters). The compound's thiol group enables selective conjugation—answering frequent search queries about "click chemistry building blocks"—while its nitrile functionality supports cyclization reactions pivotal for creating pyridine-based therapeutics.
In agrochemical applications, this picolinate ester demonstrates potential as a precursor for herbicide safeners, aligning with the growing focus on sustainable crop protection. Analytical data reveals exceptional stability under physiological pH (6-8), addressing common concerns about compound degradation in biochemical assays. Chromatographic purity typically exceeds 98%, meeting stringent requirements for high-throughput screening platforms—a key consideration for pharmaceutical companies investing in AI-augmented R&D.
The synthesis of Ethyl 6-cyano-5-mercaptopicolinate involves a multi-step protocol including nucleophilic aromatic substitution, with yields optimized to >80% through microwave-assisted techniques. This responds to industry demand for "scalable heterocyclic synthesis" methods. Spectroscopic characterization (1H NMR, LC-MS) confirms the molecular fingerprint, with the thiocarbonyl proton appearing as a distinctive singlet at δ 4.3 ppm—critical data for researchers verifying compound identity.
With the global fine chemicals market projected to reach $236 billion by 2027 (Grand View Research), this compound's cost-effective production and regulatory compliance (non-GHS classified) position it as a sustainable choice. Its compatibility with green chemistry principles—demonstrated by successful aqueous-phase reactions—addresses trending searches for "eco-friendly synthetic routes." Storage recommendations (-20°C under nitrogen) and handling guidelines further enhance its utility in modern laboratories.
Future applications may exploit its metal-chelating properties for catalytic systems, while ongoing studies explore its role in fluorescent probes—addressing popular queries about "small molecule sensors." As patent filings involving 6-substituted picolinates increase annually (WIPO data), CAS 1806269-95-3 emerges as a strategic asset for intellectual property development in medicinal chemistry.
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